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Cat. No.: B085589 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is a widely utilized fragrance ingredient

valued for its delicate lily-of-the-valley aroma. However, its application is tempered by its

classification as a skin sensitizer. Understanding the underlying chemical reactivity of

Hydroxycitronellal is paramount for risk assessment and the development of safer

alternatives. This technical guide provides a comprehensive theoretical investigation into the

chemical reactivity of Hydroxycitronellal, integrating computational chemistry principles with

experimental data. It delves into the molecule's structural features, metabolic pathways, and

the mechanisms of skin sensitization. Detailed experimental protocols for relevant assays are

also provided to facilitate further research.

Chemical and Physical Properties
Hydroxycitronellal is a chiral molecule containing both an aldehyde and a tertiary alcohol

functional group. These groups are the primary determinants of its chemical reactivity.[1]
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Property Value Source

IUPAC Name 7-hydroxy-3,7-dimethyloctanal [2][3]

Molecular Formula C₁₀H₂₀O₂ [1][4]

Molecular Weight 172.26 g/mol [2][4]

CAS Number 107-75-5 [1]

Appearance Colorless, oily, or viscous liquid [4]

Odor Sweet-floral, lily-of-the-valley [1]

Boiling Point 241 °C [4]

Solubility

Readily soluble in ethanol,

DPG, and IPM; fair solubility in

water (3-4% w/v)

[1]

Synthesis of Hydroxycitronellal
Several synthetic routes to Hydroxycitronellal have been developed, primarily starting from

citronellal or citronellol.

Experimental Protocols
2.1.1. Synthesis from Citronellal via an Oxazolidine Intermediate

This method involves the protection of the aldehyde group of citronellal, followed by hydration

and deprotection.

Protection: Citronellal is reacted with diethanolamine to form an oxazolidine derivative, thus

protecting the carbonyl group.

Hydration: The citronellal-diethanolamine adduct is then hydrated using sulfuric acid in the

presence of a catalytic promoter.

Hydrolysis: Subsequent hydrolysis of the intermediate yields Hydroxycitronellal.

Purification: The final product is purified by distillation.
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This process has been reported to achieve a yield of up to 87.7%.[5]

2.1.2. Synthesis from Citronellol

This route involves the hydration of citronellol followed by dehydrogenation.

Hydration: Citronellol is hydrated to 3,7-dimethyloctane-1,7-diol, for example, by reacting

with 60% sulfuric acid.[6]

Dehydrogenation: The resulting diol is catalytically dehydrogenated in the vapor phase under

low pressure using a copper-zinc catalyst to yield highly pure Hydroxycitronellal.[6]

Theoretical Investigation of Chemical Reactivity
A thorough understanding of a molecule's reactivity can be achieved through computational

chemistry, particularly using Density Functional Theory (DFT). While a specific DFT study for

Hydroxycitronellal is not readily available in the reviewed literature, we can infer its reactivity

by examining its functional groups and by drawing parallels with DFT studies on structurally

similar fragrance molecules like citronellol, linalool, and geraniol.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the

ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to

accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a measure of the

molecule's kinetic stability; a smaller gap suggests higher reactivity.[7] For aldehydes like

Hydroxycitronellal, the C=O bond is a primary site for both nucleophilic and electrophilic

attack. The lone pairs on the oxygen atom contribute to the HOMO, making it a potential site for

electrophilic attack, while the π* antibonding orbital of the carbonyl group contributes to the

LUMO, making the carbon atom susceptible to nucleophilic attack.

A DFT study on citronellol, linalool, and geraniol at the B3LYP/6-311++G(d,p) level of theory

provides insights into the expected electronic properties of Hydroxycitronellal.[8]
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Molecule HOMO (eV) LUMO (eV)
Energy Gap (ΔE)
(eV)

Citronellol -6.5507 -0.4056 6.1451

Linalool -6.435 -0.4130 6.022

Geraniol -6.4541 -0.5471 5.907

Data from a DFT study on related terpene alcohols, providing an estimation for similar

molecules.[8]

Based on these related structures, Hydroxycitronellal is expected to have a relatively large

HOMO-LUMO gap, suggesting it is a kinetically stable molecule under normal conditions.

However, the presence of the aldehyde group introduces a reactive site.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. Regions

of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack,

while regions of positive potential (electron-poor, typically colored blue) are prone to

nucleophilic attack.

For Hydroxycitronellal, the MEP would show a region of high negative potential around the

carbonyl oxygen due to the lone pairs of electrons, making it a prime target for electrophiles.

The carbonyl carbon and the hydroxyl hydrogen would exhibit positive potential, indicating their

susceptibility to nucleophilic attack.

Metabolism of Hydroxycitronellal
In biological systems, Hydroxycitronellal undergoes metabolic transformations. Studies in

rabbits have shown that it is converted into two primary metabolites: 7-hydroxycitronellol and 7-

hydroxycitronellylic acid.[2] The major metabolite is 7-hydroxycitronellylic acid, accounting for

approximately 50% of the excreted amount.[2]
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Metabolic pathway of Hydroxycitronellal.

Mechanism of Skin Sensitization
Hydroxycitronellal is a known skin sensitizer. The process of skin sensitization is a complex

immunological cascade initiated by the binding of the chemical (hapten) to skin proteins.

The Adverse Outcome Pathway (AOP) for Skin
Sensitization
The AOP for skin sensitization involves four key events:

Molecular Initiating Event (MIE): Covalent binding of the hapten to skin proteins.

Keratinocyte Activation: Keratinocytes respond to the hapten-protein complex by releasing

pro-inflammatory mediators.

Dendritic Cell Activation and Maturation: Dendritic cells (DCs) are activated and mature in

response to the inflammatory signals.

T-cell Proliferation and Differentiation: Activated DCs migrate to the lymph nodes and present

the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.
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Adverse Outcome Pathway for Skin Sensitization.

Signaling Pathways in Dendritic Cell Activation
The activation of dendritic cells by chemical sensitizers involves several intracellular signaling

pathways. The hapten-protein complex can induce oxidative stress, leading to the activation of

pathways like the Keap1-Nrf2 and MAP kinase (MAPK) pathways.
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Signaling pathways in dendritic cell activation by chemical sensitizers.
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Experimental Assessment of Skin Sensitization
Potential
Several in vitro and in chemico methods are available to assess the skin sensitization potential

of chemicals, targeting different key events in the AOP.

Experimental Protocols
6.1.1. Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

This in chemico assay assesses the molecular initiating event (haptenation) by measuring the

reactivity of a test chemical with synthetic peptides containing cysteine and lysine.[9]

Preparation: Solutions of the test chemical and the cysteine and lysine peptides are

prepared.

Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.

Analysis: The concentration of the remaining peptide is quantified using high-performance

liquid chromatography (HPLC) with UV detection.[10]

Calculation: The percentage of peptide depletion is calculated.

Prediction: Based on the depletion values, the chemical is categorized into one of four

reactivity classes.

6.1.2. KeratinoSens™ Assay (OECD TG 442D)

This in vitro assay addresses the second key event (keratinocyte activation) by measuring the

activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.[11]

Cell Culture: KeratinoSens™ cells, which contain a luciferase gene under the control of an

ARE, are cultured in 96-well plates.

Exposure: The cells are exposed to 12 different concentrations of the test chemical for 48

hours.[12]
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Luminometry: The induction of the luciferase gene is measured by adding a luciferin

substrate and quantifying the light output.[12]

Cytotoxicity Assessment: Cell viability is concurrently measured using an MTT assay.

Data Analysis: A chemical is considered a sensitizer if it induces a statistically significant

increase in luciferase expression above a certain threshold at non-cytotoxic concentrations.

6.1.3. Human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

This in vitro assay addresses the third key event (dendritic cell activation) by measuring the

expression of cell surface markers on a human monocytic leukemia cell line (THP-1).[13]

Cell Culture: THP-1 cells are cultured and then exposed to the test chemical for 24 hours.

[14]

Staining: The cells are stained with fluorescently labeled antibodies against the cell surface

markers CD86 and CD54.[14]

Flow Cytometry: The expression levels of CD86 and CD54 are quantified using flow

cytometry.[15]

Data Analysis: A chemical is classified as a sensitizer if it induces the expression of these

markers above a defined threshold.
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Workflow for in vitro/in chemico skin sensitization testing.

Conclusion
The chemical reactivity of Hydroxycitronellal is primarily governed by its aldehyde functional

group, which makes it susceptible to both nucleophilic addition and oxidation. While a stable

molecule overall, this reactivity is the likely driver of its skin sensitization potential through the

formation of hapten-protein adducts. Theoretical investigations, though lacking specific

published data for Hydroxycitronellal, provide a framework for understanding these reactive

properties through concepts like Frontier Molecular Orbitals and Molecular Electrostatic

Potential. The established metabolic pathways further illustrate the in vivo transformations of

this molecule. A comprehensive understanding of its reactivity, supported by the detailed

experimental protocols provided, is essential for the development of safer fragrance ingredients

and for conducting robust risk assessments in the cosmetics and drug development industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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